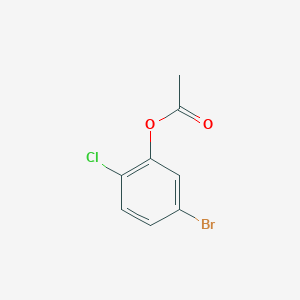
2-Chloro-5-bromophenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-bromophenyl acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a chloro and bromo substituent on the phenyl ring, along with an acetate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-bromophenyl acetate can be achieved through several methods. One common approach involves the acetylation of 2-Chloro-5-bromophenol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-bromophenyl acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and bromo substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield 2-Chloro-5-bromophenol.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution Reactions: Products may include derivatives with different substituents on the phenyl ring.
Hydrolysis: The major product is 2-Chloro-5-bromophenol.
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Chloro-5-bromophenyl acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs and therapeutic agents.
Materials Science: It is utilized in the preparation of advanced materials with specific properties.
Biological Studies: The compound can be used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Chloro-5-bromophenyl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release 2-Chloro-5-bromophenol, which may interact with enzymes or receptors in biological systems. The chloro and bromo substituents can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluorophenyl acetate
- 2-Chloro-5-iodophenyl acetate
- 2-Bromo-5-chlorophenyl acetate
Uniqueness
2-Chloro-5-bromophenyl acetate is unique due to the presence of both chloro and bromo substituents, which can impart distinct reactivity and properties compared to other similar compounds
Properties
CAS No. |
914636-81-0 |
|---|---|
Molecular Formula |
C8H6BrClO2 |
Molecular Weight |
249.49 g/mol |
IUPAC Name |
(5-bromo-2-chlorophenyl) acetate |
InChI |
InChI=1S/C8H6BrClO2/c1-5(11)12-8-4-6(9)2-3-7(8)10/h2-4H,1H3 |
InChI Key |
SHBPUHXOZPIWLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






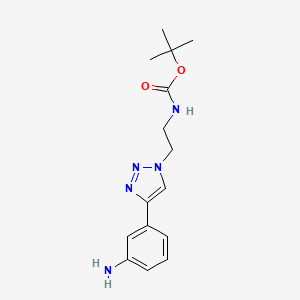

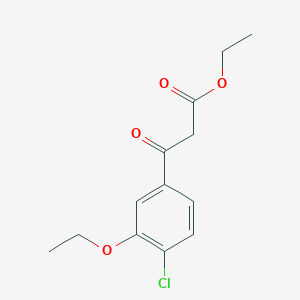


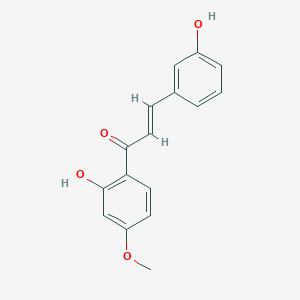
![2-Amino-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B12077108.png)
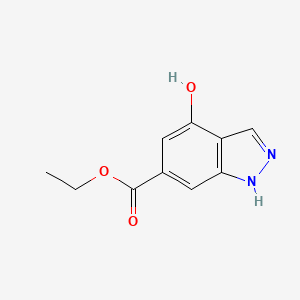

![[3-hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12077126.png)
